Lipophilicity Comparison: Computed logP of Target Compound vs. Linezolid
The target compound exhibits a computed XLogP3-AA of 2.6 [1], representing a 1.7 log-unit increase in lipophilicity relative to linezolid (XLogP3 ≈ 0.9, PubChem CID 441401) [2]. This difference arises from the replacement of the morpholine ring with a 4-fluorophenyl group and the introduction of the 2-methoxyphenoxy extension on the C-5 side chain. In oxazolidinone SAR, increased lipophilicity correlates with enhanced Gram-negative outer membrane penetration but also elevated plasma protein binding and potential MAO inhibitory off-target effects [3].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6 |
| Comparator Or Baseline | Linezolid: XLogP3 ≈ 0.9 (PubChem CID 441401) |
| Quantified Difference | Δ = +1.7 log units (approximately 50-fold higher theoretical partition) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2021.05.07); no experimental logP or logD data available |
Why This Matters
A logP difference of 1.7 units predicts substantially different membrane permeability and protein binding behavior, meaning this compound cannot be treated as a simple linezolid surrogate in any assay where passive diffusion, efflux susceptibility, or non-specific binding influences the readout.
- [1] PubChem. Computed Properties for CID 16920783. XLogP3-AA value. National Center for Biotechnology Information. Accessed 2026-05-09. View Source
- [2] PubChem. Linezolid. Compound Summary for CID 441401. XLogP3-AA value. National Center for Biotechnology Information. Accessed 2026-05-09. View Source
- [3] Renslo AR. The oxazolidinones. In: Fisher JF, Mobashery S, eds. Antibacterials. Topics in Medicinal Chemistry. Vol 26. Springer; 2017:97-122. doi:10.1007/7355_2017_15. (Reviews SAR linking oxazolidinone lipophilicity to spectrum, toxicity, and MAO inhibition.) View Source
